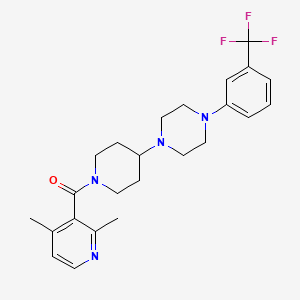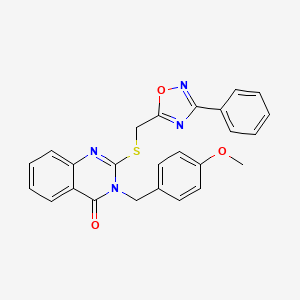
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical structure of this compound involves key functional groups such as the 1,2,3-triazole ring and piperidine moiety, which have been utilized in the synthesis of various derivatives with significant biological activities. Studies have focused on the development of synthetic methodologies to create these derivatives, emphasizing the importance of the triazole and piperidine components in modulating biological activity. The compound's synthesis often involves multistep reactions, including azide-alkyne cycloaddition (click chemistry), which is a popular method for constructing 1,2,3-triazole rings due to its efficiency and versatility (Vardanyan, 2018).
Antimicrobial and Antifungal Activities
Derivatives of this compound have shown promising antimicrobial and antifungal properties. Research has identified certain triazole derivatives as potent against a range of microbial and fungal pathogens, highlighting the role of the triazole ring in enhancing these activities. The modifications on the piperidine and triazole moieties significantly impact the compound's efficacy against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents based on this backbone (Bektaş et al., 2007).
Anticancer and Antitumor Activities
The structural framework of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one and its derivatives have been explored for anticancer and antitumor activities. Studies demonstrate that certain modifications to the compound can lead to significant activity against various cancer cell lines. The interaction of these compounds with biological targets such as enzymes and receptors plays a crucial role in their anticancer potential. This area of research is critical for the development of new therapeutic agents with improved efficacy and selectivity for cancer treatment (Lv et al., 2019).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been employed to understand the interaction of triazole-piperidine derivatives with biological targets, providing insights into the mechanism of action and potential applications in drug design. These studies help identify key interactions at the molecular level, guiding the optimization of compound structures for enhanced biological activity. Computational models have become an essential tool in the drug development process, enabling the rational design of compounds with desired properties (Xu et al., 2016).
Propriétés
IUPAC Name |
3-(4-propoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-15-25-18-6-3-16(4-7-18)5-8-19(24)22-12-9-17(10-13-22)23-14-11-20-21-23/h3-4,6-7,11,14,17H,2,5,8-10,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIFYTYMRIAPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)
![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)
![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)
![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)


![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)

![ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate](/img/structure/B2448034.png)
